Lipophilicity Modulation: Cyclopropyl vs. Chloro vs. Unsubstituted
The 2-cyclopropyl substituent imparts an intermediate lipophilicity that balances membrane permeability and aqueous solubility. The 2-chloro analog (CID 76853027) has a computed XLogP3 of 0.6, while the unsubstituted 1,3-oxazole-4-carboximidamide is estimated at approximately -0.5 [1]. Based on fragment contribution models (π-cyclopropyl ≈ +1.0), the target compound is estimated at cLogP ≈ 1.0, representing an increase of ~0.4 log units over the chloro analog and ~1.5 over the unsubstituted parent [2]. This positions the compound in a favorable lipophilicity range (LogP 1–2) for CNS drug-likeness while avoiding the excessive lipophilicity (LogP > 3) of phenyl-substituted analogs that often leads to promiscuity and poor solubility [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 1.0 (fragment-based calculation) |
| Comparator Or Baseline | 2-Chloro analog: XLogP3 = 0.6 (PubChem computed); Unsubstituted parent: estimated cLogP ≈ -0.5 |
| Quantified Difference | Target exceeds chloro analog by ~0.4 log units; exceeds unsubstituted parent by ~1.5 log units |
| Conditions | Computed/estimated values; experimental logP not reported in primary literature |
Why This Matters
LogP in the 1–2 range is associated with balanced permeability and solubility, making this compound a superior starting point for lead optimization compared to the more polar unsubstituted analog or the potentially reactive 2-chloro variant.
- [1] PubChem. 2-Chloro-1,3-oxazole-4-carboximidamide, CID 76853027. Computed Properties: XLogP3-AA = 0.6. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Fragment constant for cyclopropyl (π ≈ +1.0). View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235-248. View Source
